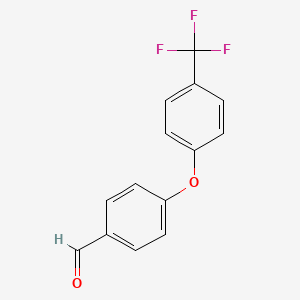
4-(4-(三氟甲基)苯氧基)苯甲醛
描述
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, also known as 4-(4-TFMPB) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 82-84°C. 4-(4-TFMPB) is a versatile compound that can be used in a range of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments.
科学研究应用
Asymmetric Synthesis of Alcohols
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde: is utilized in the kinetic studies of asymmetric synthesis of alcohols . This process is crucial for creating chiral alcohol compounds, which are important in the development of pharmaceuticals and fine chemicals. The compound’s unique structure allows for the precise control over the stereochemistry of the alcohol product.
Wittig Reaction
This chemical serves as a reagent in the Wittig reaction , a method used to form alkenes from phosphonium ylides and aldehydes or ketones. The trifluoromethyl group in the compound can influence the reaction’s stereoselectivity, making it valuable for synthesizing specific geometric isomers of alkenes.
Pharmaceutical Intermediates
The compound is also noted for its role as an intermediate in pharmaceutical synthesis . Its ability to introduce a trifluoromethyl group into other molecules is particularly useful, as this modification can significantly alter the biological activity of pharmaceuticals.
Material Science Research
In material science, 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde can be used to modify the surface properties of materials . The introduction of fluorinated phenoxy groups can lead to materials with altered hydrophobicity, which is beneficial for creating water-resistant or self-cleaning surfaces.
Chemical Synthesis
The compound finds application in general chemical synthesis, where it can act as a building block for various organic molecules . Its reactive aldehyde group and stable phenoxy ring make it a versatile reagent for constructing complex molecular architectures.
Chromatography
In analytical chemistry, particularly chromatography, 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde can be used to modify stationary phases . The fluorinated aromatic ring can interact with analytes through π-π interactions and hydrogen bonding, improving the separation of compounds.
Analytical Standards
Due to its well-defined structure and purity, this compound can serve as an analytical standard in calibration processes . It helps in quantifying the presence of similar compounds in various samples by providing a reference point.
Environmental Studies
In environmental studies, researchers can use 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde to study the behavior of fluorinated compounds in ecosystems . Its stability and distinct chemical signature allow for tracking its movement and transformation in the environment.
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPORHXEHBGCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535690 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde | |
CAS RN |
90035-20-4 | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

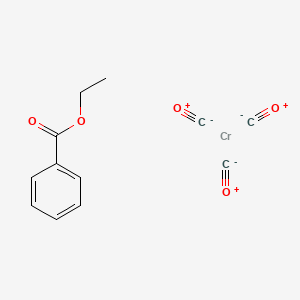
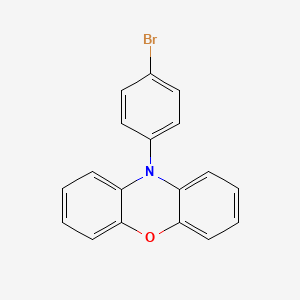
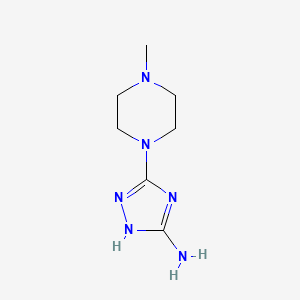

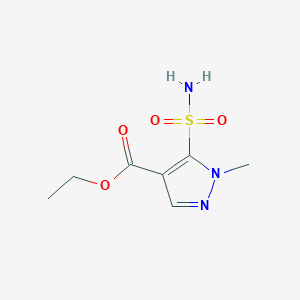
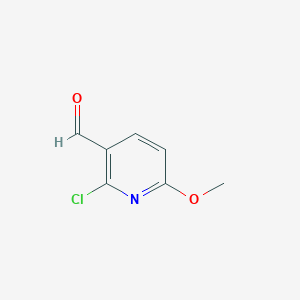
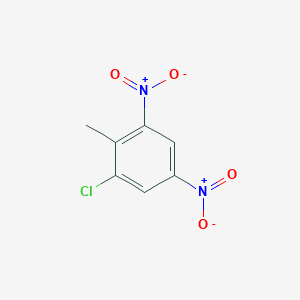
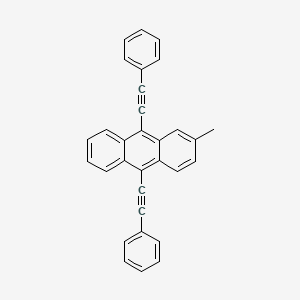
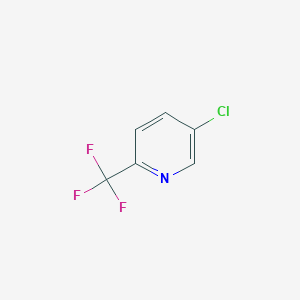

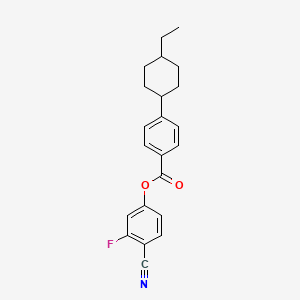
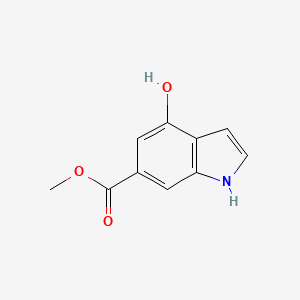

![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)